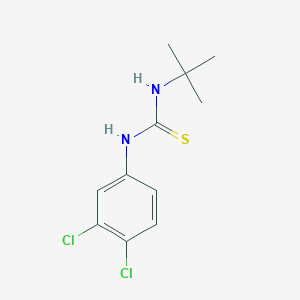
N-(1-naphthylcarbonothioyl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-naphthylcarbonothioyl)-1-piperidinecarboxamide, commonly known as SCT, is a chemical compound that has been extensively studied for its potential use in scientific research. SCT is a thiol protease inhibitor that has shown promising results in various research studies.
Wirkmechanismus
SCT exerts its inhibitory effects on cysteine proteases by binding to the active site of the enzyme. The thiol group of SCT reacts with the cysteine residue of the enzyme, forming a covalent bond. This covalent bond prevents the enzyme from functioning, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
The inhibition of cysteine proteases by SCT has been linked to several biochemical and physiological effects. SCT has been found to induce apoptosis, which is programmed cell death. This effect has been linked to the prevention of tumor growth and metastasis. SCT has also been found to inhibit angiogenesis, which is the formation of new blood vessels. This effect has been linked to the prevention of tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using SCT in lab experiments is its potent inhibitory effects on cysteine proteases. This makes it an ideal tool for studying the role of cysteine proteases in various biological processes. However, one of the limitations of using SCT is its potential toxicity. SCT has been found to be toxic to some cell lines at high concentrations. Therefore, careful consideration should be given to the concentration of SCT used in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of SCT. One potential area of research is the development of SCT-based drugs for the treatment of cancer. SCT has been shown to inhibit tumor growth and metastasis, making it a promising candidate for cancer therapy. Another potential area of research is the study of SCT's effects on other biological processes such as inflammation and immune response. The development of more potent and selective inhibitors of cysteine proteases is also an area of future research.
Conclusion:
In conclusion, SCT is a thiol protease inhibitor that has shown promising results in various scientific research applications. Its potent inhibitory effects on cysteine proteases make it an ideal tool for studying the role of these enzymes in various biological processes. SCT's potential use in cancer therapy and its effects on other biological processes make it an exciting area of future research.
Synthesemethoden
The synthesis of SCT involves the reaction of 1-naphthylisothiocyanate with piperidine-1-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
SCT has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in several biological processes. SCT has been shown to inhibit the activity of various cysteine proteases such as cathepsin B, L, and S. This inhibition has been linked to the prevention of tumor cell invasion and metastasis.
Eigenschaften
IUPAC Name |
N-(naphthalene-1-carbothioyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-17(19-11-4-1-5-12-19)18-16(21)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJBXNYDXGWKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC(=S)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)

![4-methoxy-3-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5823239.png)

![2,8,10-trimethyl-4-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5823252.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide](/img/structure/B5823284.png)

![1-({4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperazine](/img/structure/B5823287.png)
![4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5823297.png)
![2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5823306.png)